(S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine
Overview
Description
RO5166017 is a compound developed by Hoffmann-La Roche. It acts as a potent and selective agonist for the trace amine-associated receptor 1 (TAAR1), with no significant activity at other targets . This compound is important for studying the TAAR1 receptor, as it allows purely TAAR1-mediated effects to be studied without interference from other targets .
Mechanism of Action
Target of Action
RO5166017, also known as (4S)-4-[(N-ethylanilino)methyl]-4,5-dihydro-1,3-oxazol-2-amine, is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a receptor in the TAAR family that is potently activated by trace amines . It is expressed in brain regions involved in dopaminergic, serotonergic, and glutamatergic transmission .
Mode of Action
RO5166017 interacts with TAAR1, activating it . This activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity . It has been shown to inhibit the firing frequency of dopaminergic and serotonergic neurons in regions where TAAR1 is expressed .
Biochemical Pathways
The activation of TAAR1 by RO5166017 affects the monoaminergic system . This includes the dopaminergic, serotonergic, and glutamatergic pathways .
Result of Action
In animal studies, RO5166017 has been shown to prevent stress-induced hyperthermia and block dopamine-dependent hyperlocomotion . It also blocks the hyperactivity which would normally be induced by an NMDA antagonist .
Action Environment
It’s worth noting that since taar1 affects the dopamine transporter, the results of studies done in dopamine transporter knockout mice could be very different in humans .
Biochemical Analysis
Biochemical Properties
RO5166017 has shown high affinity and potent functional activity at mouse, rat, cynomolgus monkey, and human TAAR1 stably expressed in HEK293 cells . It interacts with TAAR1, a receptor that is known to modulate monoamine transmission in the brain . The interaction of RO5166017 with TAAR1 has been found to be highly selective .
Cellular Effects
In cellular studies, RO5166017 has been shown to inhibit the firing frequency of dopaminergic and serotonergic neurons in regions where TAAR1 is expressed . This suggests that RO5166017 influences cell function by modulating the activity of these neurons. Furthermore, it has been found to prevent stress-induced hyperthermia and block dopamine-dependent hyperlocomotion in animal models .
Molecular Mechanism
The molecular mechanism of RO5166017 involves its binding to TAAR1 and modulating its activity . This interaction leads to changes in the activity of dopaminergic and serotonergic neurons, which are known to be involved in various neuropsychiatric disorders . The binding of RO5166017 to TAAR1 also affects the desensitization rate and agonist potency at 5-HT1A receptors .
Temporal Effects in Laboratory Settings
Its effects on neuronal activity and behavior have been studied in various experimental setups .
Dosage Effects in Animal Models
The effects of RO5166017 have been studied in animal models, including dopamine transporter knockout mice . It has been shown to prevent stress-induced hyperthermia and block dopamine-dependent hyperlocomotion in these animals
Metabolic Pathways
Given its interaction with TAAR1, it is likely involved in pathways related to monoamine transmission .
Transport and Distribution
Given its interaction with TAAR1, it is likely to be distributed in regions where this receptor is expressed .
Subcellular Localization
Given its interaction with TAAR1, it is likely to be localized in regions of the cell where this receptor is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RO5166017 involves the formation of an oxazoline ring. The key steps include the reaction of an ethyl-phenyl-amino compound with a suitable precursor to form the oxazoline ring . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and may require ultrasonic assistance due to the hygroscopic nature of the solvents .
Industrial Production Methods
Industrial production methods for RO5166017 are not extensively documented in the public domain.
Chemical Reactions Analysis
Types of Reactions
RO5166017 primarily undergoes reactions typical of amine and oxazoline compounds. These include:
Reduction: Reduction reactions can occur, particularly at the oxazoline ring.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions involving RO5166017 include oxidizing agents, reducing agents, and electrophiles. The conditions vary depending on the desired reaction, but typical conditions involve the use of solvents like DMSO and controlled temperatures .
Major Products
The major products formed from reactions involving RO5166017 depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives of the oxazoline ring, while substitution reactions may result in various substituted amine products .
Scientific Research Applications
RO5166017 has several scientific research applications, particularly in the fields of neuroscience and pharmacology:
Neuroscience: It is used to study the role of TAAR1 in modulating monoaminergic neurotransmission.
Endocrinology: RO5166017 has been shown to increase glucose-dependent insulin secretion, making it a potential candidate for diabetes research.
Comparison with Similar Compounds
RO5166017 is unique in its high selectivity and potency for TAAR1. Similar compounds include:
Methamphetamine: A known TAAR1 agonist but with significant activity at other targets.
3-Iodothyronamine: Another TAAR1 agonist with broader pharmacological activity.
RO5256390: A similar TAAR1 agonist with comparable selectivity and potency.
These compounds differ in their selectivity and pharmacological profiles, making RO5166017 a valuable tool for studying TAAR1-specific effects .
Properties
IUPAC Name |
(4S)-4-[(N-ethylanilino)methyl]-4,5-dihydro-1,3-oxazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-15(11-6-4-3-5-7-11)8-10-9-16-12(13)14-10/h3-7,10H,2,8-9H2,1H3,(H2,13,14)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPONHQQJLWPUPH-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1COC(=N1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@H]1COC(=N1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030323 | |
Record name | N-Ethyl-N-{[(4S)-2-imino-1,3-oxazolidin-4-yl]methyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801030323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048346-74-2 | |
Record name | RO-5166017 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048346742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethyl-N-{[(4S)-2-imino-1,3-oxazolidin-4-yl]methyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801030323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RO-5166017 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK98JFQ52U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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